Tetrakis(neopentyl)hafnium

Description

Overview of Organohafnium Chemistry within Group 4 Transition Metals

Organohafnium chemistry is a specialized field within organometallic chemistry that focuses on compounds containing a hafnium-carbon bond. wikipedia.org Hafnium, along with titanium and zirconium, belongs to Group 4 of the periodic table. libretexts.org Consequently, organohafnium compounds share many similarities with their zirconium counterparts in terms of structure and reactivity. wikipedia.org A key characteristic of Group 4 metals is their high affinity for oxygen, leading to their natural occurrence as oxide ores with the metal in the +4 oxidation state. libretexts.org

In comparison to organotitanium compounds, organohafnium(IV) complexes are generally more resistant to reduction. wikipedia.org The larger atomic size of hafnium compared to titanium allows for the formation of complexes with higher coordination numbers. wikipedia.org The chemical behavior of hafnium is remarkably similar to that of zirconium, a consequence of the lanthanide contraction. This similarity meant that hafnium was only discovered in 1923 in samples of zirconium, long after its existence was predicted. libretexts.org

Foundational Significance of Alkyl Hafnium Complexes in Catalysis and Materials Science

Alkyl hafnium complexes are of paramount importance in the fields of catalysis and materials science. Cationic hafnocene complexes, a type of organohafnium compound, are utilized on an industrial scale for the polymerization of alkenes. wikipedia.org These catalysts, often referred to as post-metallocene catalysts, have demonstrated high activity in producing polyolefins with specific properties. acs.orgacs.org For instance, certain hafnium complexes can achieve high molecular weight and stereoregularity in the copolymerization of propylene (B89431) with polar monomers. alfachemic.com

The reactivity of alkyl hafnium complexes extends to various organic transformations. Hafnium catalysts have been employed in Friedel-Crafts acylations, where they can be easily separated and reused without a significant loss of activity. alfachemic.com They also catalyze other reactions such as the direct condensation of carboxylic acids and alcohols to form esters, and the Diels-Alder reaction. alfachemic.com In materials science, hafnium compounds, including alkyl complexes, serve as precursors for the deposition of hafnium-containing thin films, such as hafnium oxide (HfO2), which has applications in the electronics industry. researchgate.net The synthesis of tetrakis(neopentyl)hafnium itself is achieved through the reaction of hafnium tetrachloride with a neopentyl Grignard reagent. pubcompare.aichemrxiv.org

Strategic Research Focus on this compound: An Academic Perspective

The strategic research interest in this compound from an academic standpoint is driven by its unique characteristics and potential applications. The bulky neopentyl ligands impart significant steric hindrance around the hafnium center. nih.govorganic-chemistry.org This steric bulk influences the reactivity and stability of the complex, making it a valuable tool for studying fundamental organometallic reaction mechanisms. For example, the increased cone angle of phosphine (B1218219) ligands with neopentyl substituents has been shown to correlate with higher catalytic activity in certain cross-coupling reactions. nih.govorganic-chemistry.org

Research has explored the reactivity of this compound with surfaces, such as silica (B1680970). The reaction of this compound with a silica surface leads to the formation of well-defined surface organometallic species. researchgate.net The thermal decomposition of these surface-bound species has been studied to understand the mechanisms of bond activation and rearrangement, which are crucial for developing new catalytic processes. researchgate.net Furthermore, supported hafnium alkyl species, derived from precursors like this compound, have been investigated as single-site catalysts for processes like the hydrogenolysis of polyolefins, offering potential routes for plastics upcycling. chemrxiv.orgresearchgate.net The stability and reactivity of these supported catalysts are subjects of ongoing research. researchgate.net

Properties

IUPAC Name |

hafnium(4+);2-methanidyl-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBTXQVYTIIANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Hf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50654-35-8 | |

| Record name | Tetrakis(neopentyl)hafnium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Tetrakis Neopentyl Hafnium

Established Pathways for the Preparation of Tetrakis(neopentyl)hafnium

The most common and effective method for synthesizing this compound involves the salt metathesis reaction between a hafnium(IV) halide and an alkylating agent, typically a Grignard reagent. wikipedia.org

The foundational synthesis of this compound involves the reaction of hafnium tetrachloride (HfCl₄) with four equivalents of a neopentyl Grignard reagent, such as neopentylmagnesium chloride ((CH₃)₃CCH₂MgCl). wikipedia.org This reaction is typically performed in an ethereal solvent, like diethyl ether, under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reactants and products.

The general reaction is as follows: HfCl₄ + 4 (CH₃)₃CCH₂MgCl → Hf(CH₂C(CH₃)₃)₄ + 4 MgCl₂

This process is analogous to the synthesis of other homoleptic alkyl compounds of hafnium, such as tetrabenzylhafnium, which is prepared by reacting hafnium tetrachloride with benzylmagnesium chloride. wikipedia.orggoogle.com The reaction is initiated at low temperatures, often between -78 °C and -40 °C, to control the exothermic nature of the alkylation and minimize side reactions. google.com After the initial addition of the hafnium precursor to the Grignard solution, the mixture is allowed to slowly warm to room temperature to drive the reaction to completion. google.com The final product, this compound, is a solid compound that can be isolated from the reaction mixture after the removal of the magnesium chloride byproduct and the solvent.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Hafnium Precursor | Hafnium Tetrachloride (HfCl₄) | Common starting material for organohafnium compounds. wikipedia.org |

| Alkylating Agent | Neopentylmagnesium Chloride | Provides the neopentyl ligands via salt metathesis. wikipedia.org |

| Stoichiometry | ~4 equivalents of Grignard reagent per 1 equivalent of HfCl₄ | Ensures complete substitution of all four chloride ions. |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Solubilizes the Grignard reagent and facilitates the reaction. |

| Initial Temperature | -78 °C to -40 °C | Controls the exothermic reaction and enhances selectivity. google.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis and oxidation of moisture/air-sensitive reagents. gelest.com |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of the established Grignard pathway. Key strategies focus on rigorous control of reaction conditions and effective purification techniques.

Temperature Management: Precise temperature control is critical. The initial low-temperature addition of the hafnium tetrachloride to the Grignard reagent solution mitigates the reaction's exothermicity, preventing thermal decomposition of the product and the formation of impurities. google.com A subsequent gradual warming period over several hours ensures the reaction proceeds to completion. google.com

Stoichiometric Control: While a 4:1 stoichiometric ratio is theoretical, using a slight excess of the Grignard reagent can help ensure the complete conversion of the hafnium tetrachloride starting material. However, a large excess can complicate purification by introducing unreacted Grignard reagent and its byproducts.

Work-up and Purification: The primary byproduct, magnesium chloride, is insoluble in the ethereal solvents used and can be largely removed by filtration. google.com After filtration, volatile components, including the solvent, are removed under vacuum. google.com The crude product can then be further purified. Recrystallization from a non-polar solvent, such as pentane, at low temperatures is a highly effective method for obtaining crystalline, high-purity this compound. researchgate.net Sublimation is another potential purification technique for volatile organometallic compounds.

| Strategy | Method | Objective |

|---|---|---|

| Reaction Control | Slow addition of HfCl₄ at low temperature (-78 to -40 °C). google.com | Manage exothermicity, prevent side reactions. |

| Reaction Completion | Gradual warming to room temperature over several hours. google.com | Ensure complete alkylation of the hafnium center. |

| Byproduct Removal | Filtration of the reaction mixture. | Separate insoluble magnesium salts (MgCl₂). google.com |

| Solvent Removal | Evaporation under vacuum. | Isolate the crude solid product. google.com |

| Final Purification | Recrystallization from a non-polar solvent (e.g., pentane). researchgate.net | Obtain high-purity, crystalline material. |

Considerations in Precursor Selection and Handling for Organohafnium Synthesis

The success of synthesizing this compound is fundamentally dependent on the quality of the precursors and the employment of appropriate handling techniques to manage their reactivity.

The primary hafnium precursor, Hafnium Tetrachloride (HfCl₄) , is a white, crystalline solid that serves as the starting point for most organohafnium compounds. wikipedia.org Its primary challenge is its extreme sensitivity to moisture. HfCl₄ readily hydrolyzes upon contact with water or moist air, forming hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl). wikipedia.orggelest.com The formation of oxychlorides is detrimental as they are generally unreactive towards alkylation by Grignard reagents, leading to lower yields and product contamination. Therefore, HfCl₄ must be stored and handled under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques. gelest.com Furthermore, the purity of the HfCl₄ is paramount, as commercial sources can contain zirconium tetrachloride (ZrCl₄) as an impurity due to the chemical similarity of hafnium and zirconium, which can be difficult to separate. wikipedia.org

The alkylating agent, Neopentylmagnesium Chloride , is a Grignard reagent that must also be handled under moisture-free conditions. Grignard reagents are potent nucleophiles and bases that react vigorously with protic sources like water. The preparation and titration of the Grignard reagent must be performed carefully to ensure its quality and concentration are known, allowing for precise stoichiometric control in the reaction. The use of high-purity magnesium and neopentyl chloride is essential for preparing a clean and effective Grignard reagent.

Surface Organometallic Chemistry of Tetrakis Neopentyl Hafnium

Grafting and Immobilization Strategies on Inorganic Oxide Supports

The initial step in creating a surface-supported catalyst from a molecular precursor like tetrakis(neopentyl)hafnium is its reaction with the surface hydroxyl groups of an inorganic oxide. The nature of the support and its pretreatment conditions, particularly the extent of dehydroxylation, play a crucial role in determining the structure and reactivity of the resulting surface species.

The reaction of this compound with silica (B1680970) (SiO₂) surfaces is highly dependent on the density of surface silanol (B1196071) (≡SiOH) groups, which is controlled by the temperature at which the silica is dehydroxylated prior to reaction.

When this compound reacts with a highly dehydroxylated silica surface, typically treated at 800 °C, a single, well-defined monosiloxy surface species, (≡SiO)Hf(CH₂tBu)₃, is predominantly formed. researchgate.net This occurs through the protonolysis of one hafnium-neopentyl bond by a surface silanol group, releasing one equivalent of neopentane (B1206597). The resulting species is a tripodal hafnium complex anchored to the silica surface through a stable Hf-O-Si linkage.

In contrast, when silica is dehydroxylated at a lower temperature, such as 500 °C, the higher concentration of surface silanol groups allows for further reaction. This leads to the formation of a mixture of the monosiloxy species, (≡SiO)Hf(CH₂tBu)₃, and a bis-siloxy species, (≡SiO)₂Hf(CH₂tBu)₂. researchgate.net The latter is formed by the reaction of the hafnium precursor with two adjacent silanol groups, releasing two equivalents of neopentane. The ratio of these two species can be controlled by the dehydroxylation temperature of the silica support.

| Dehydroxylation Temperature (°C) | Major Surface Species | Minor Surface Species |

|---|---|---|

| 800 | (≡SiO)Hf(CH₂tBu)₃ | - |

| 500 | (≡SiO)Hf(CH₂tBu)₃ | (≡SiO)₂Hf(CH₂tBu)₂ |

The interaction of this compound with more acidic supports like alumina (B75360) (Al₂O₃) and sulfated alumina (Al₂O₃/SO₄²⁻) leads to different surface chemistry compared to silica. These supports possess both Lewis and Brønsted acid sites, which can interact with the organometallic precursor.

On γ-alumina, the grafting of this compound also proceeds via reaction with surface hydroxyl groups. However, the higher acidity of alumina can lead to more complex surface species. Both monosiloxy and bis-siloxy hafnium complexes can be formed, analogous to those on silica. researchgate.net

The chemisorption on sulfated alumina, a solid superacid, is particularly interesting as it leads to the formation of highly electrophilic cationic surface species. The strong Brønsted acid sites (H⁺) on the sulfated alumina surface can protonolyze a hafnium-neopentyl bond, generating a cationic organohafnium complex and neopentane. researchgate.netibm.comnih.gov This process results in the formation of a "cation-like" hafnium center, which is a key feature for catalytic activity in various reactions. The resulting species can be described as [(AlO)₂Hf(CH₂tBu)]⁺, where the positive charge is balanced by the anionic surface.

Structural Elucidation and Characterization of Surface-Bound Hafnium Species

A comprehensive understanding of the structure of the surface-bound hafnium species is essential for establishing structure-activity relationships in catalysis. A variety of advanced spectroscopic and analytical techniques are employed to characterize these materials at a molecular level.

The surface-grafted hafnium alkyl species can be converted into highly reactive hafnium hydrides through hydrogenolysis. The reaction of the silica-supported tris(neopentyl)hafnium complex, (≡SiO)Hf(CH₂tBu)₃, with dihydrogen at elevated temperatures leads to the stepwise replacement of the neopentyl ligands with hydride ligands.

Initially, a hafnium alkyl dihydride species, [(≡SiO)Hf(CH₂tBu)(H)₂], is formed. researchgate.netscispace.comsigmaaldrich.com Further hydrogenolysis at higher temperatures results in the formation of a dihydride species, [(≡SiO)₂Hf(H)₂]. researchgate.netscispace.comsigmaaldrich.com These surface hafnium hydrides are highly reactive and are key intermediates in various catalytic transformations, including alkane metathesis and hydrogenation.

| Surface Species | Formation Pathway |

|---|---|

| [(≡SiO)Hf(CH₂tBu)(H)₂] | Partial hydrogenolysis of (≡SiO)Hf(CH₂tBu)₃ |

| [(≡SiO)₂Hf(H)₂] | Complete hydrogenolysis of (≡SiO)Hf(CH₂tBu)₃ |

On acidic supports like sulfated alumina, the formation of cationic organohafnium species is a critical aspect of their surface chemistry. The strong Brønsted acidity of these supports facilitates the protonolysis of a Hf-C σ-bond of the precursor, leading to the generation of a highly electrophilic, "cation-like" hafnium center. researchgate.netibm.comnih.gov These cationic sites are believed to be the active centers in various catalytic reactions, such as olefin polymerization and arene hydrogenation. The general representation of such a species is [(Support)-O]₂Hf(R)⁺, where R is a neopentyl group and the charge is balanced by the anionic support. The enhanced electrophilicity of the hafnium center in these cationic species makes them highly active catalysts.

A combination of advanced spectroscopic techniques is indispensable for the detailed characterization of the amorphous and low-concentration surface-bound hafnium species.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: ¹H and ¹³C SSNMR are powerful tools for probing the structure of the organic ligands attached to the hafnium center. For instance, the disappearance of the signal corresponding to the surface silanol protons (¹H NMR) and the appearance of new signals corresponding to the neopentyl ligands (¹³C NMR) confirm the grafting of the hafnium complex. researchgate.netibm.comnih.govscispace.com More advanced techniques like two-dimensional correlation spectroscopy can provide insights into the connectivity of the surface species.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is highly sensitive to the vibrational modes of the surface species. The characteristic ν(C-H) stretching frequencies of the neopentyl ligands can be observed upon grafting. Furthermore, the formation of hafnium hydrides is unequivocally identified by the appearance of intense ν(Hf-H) stretching bands in the IR spectrum, typically in the range of 1600-1900 cm⁻¹. researchgate.netibm.comnih.govscispace.com

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES): These X-ray absorption techniques provide detailed information about the local coordination environment of the hafnium atoms. EXAFS analysis can determine the coordination number and bond distances between hafnium and its neighboring atoms (e.g., Hf-O, Hf-C). researchgate.netibm.comnih.govscispace.com For example, EXAFS data can distinguish between monodentate and bidentate grafting of the hafnium complex to the surface. XANES provides information on the oxidation state and coordination geometry of the hafnium center.

| Technique | Observable | Information Obtained |

|---|---|---|

| Solid-State NMR | ¹H, ¹³C chemical shifts | Confirmation of grafting, structure of organic ligands |

| DRIFTS | ν(C-H), ν(Hf-H) stretching frequencies | Presence of neopentyl ligands, formation of hydrides |

| EXAFS | Hf-O, Hf-C bond distances and coordination numbers | Local coordination environment of hafnium |

| XANES | Absorption edge energy and features | Oxidation state and geometry of hafnium |

: Influence of Support Morphology and Acidity on Grafting and Active Site Formation

The grafting of this compound onto oxide supports typically proceeds via protonolysis, where a neopentyl ligand reacts with a surface hydroxyl group (–OH) to release neopentane and form a covalent bond between the hafnium center and a surface oxygen atom. The number of such linkages is highly dependent on the density and arrangement of these hydroxyl groups on the support surface.

The Effect of Support Dehydroxylation on Grafting on Silica

The concentration of silanol (Si–OH) groups on the surface of silica can be controlled by thermal treatment at different temperatures. This dehydroxylation process significantly impacts the outcome of the grafting reaction with this compound.

When this compound is reacted with silica that has been dehydroxylated at a high temperature, such as 800 °C, the surface is characterized by a low concentration of isolated, non-interacting silanol groups. In this scenario, the grafting reaction predominantly yields a single, well-defined monosiloxy surface complex, [(≡SiO)Hf(CH₂tBu)₃]. researchgate.netresearchgate.net

In contrast, when the silica support is treated at a lower temperature, for instance 500 °C, a higher concentration of surface hydroxyl groups is present, including both isolated and geminal or vicinal silanols. This increased availability of reactive sites leads to the formation of two distinct surface species: the monosiloxy complex [(≡SiO)Hf(CH₂tBu)₃] and a bis-siloxy surface complex, [(≡SiO)₂Hf(CH₂tBu)₂]. researchgate.netresearchgate.net Research has shown that under these conditions, the monosiloxy and bis-siloxy species can be formed in a ratio of approximately 70:30, respectively. researchgate.net

Further decreasing the dehydroxylation temperature to 200 °C results in a silica surface with an even higher density of hydroxyl groups. Consequently, the reaction with this compound predominantly forms the bis-siloxy surface complex, which can account for up to 90% of the grafted species. researchgate.net These findings clearly demonstrate that the morphology of the silica surface, in terms of its hydroxyl group population, directly controls the nuclearity of the grafting and the structure of the resulting organometallic surface species.

The following table summarizes the influence of silica dehydroxylation temperature on the nature of the grafted hafnium species.

| Dehydroxylation Temperature (°C) | Predominant Surface Species | Ratio of Monosiloxy to Bis-siloxy |

| 800 | [(≡SiO)Hf(CH₂tBu)₃] | Primarily Monosiloxy |

| 500 | [(≡SiO)Hf(CH₂tBu)₃] and [(≡SiO)₂Hf(CH₂tBu)₂] | ~70:30 |

| 200 | [(≡SiO)₂Hf(CH₂tBu)₂] | Primarily Bis-siloxy (~90%) |

Influence of Support Acidity: Silica vs. Silica-Alumina

The introduction of acidity to the support, for example by using a silica-alumina material, introduces new variables that influence the grafting process. Silica-alumina possesses both Si–OH and Al–OH groups, with the latter contributing to Brønsted acidity.

When this compound is grafted onto a silica-alumina support dehydroxylated at 500 °C, a mixture of surface complexes is formed. The primary species are analogous to those observed on silica, namely the monosiloxy [(≡SiO)Hf(CH₂tBu)₃] and the bis-siloxy [(≡SiO)₂Hf(CH₂tBu)₂] complexes. researchgate.net However, the more acidic nature of the silica-alumina surface can also lead to the formation of less-defined, potentially cationic hafnium species. researchgate.net

Formation of Active Sites

The grafted hafnium neopentyl complexes are precursors to catalytically active sites. A common activation step is treatment under a hydrogen atmosphere, which leads to the hydrogenolysis of the remaining hafnium-neopentyl bonds and the formation of hafnium hydride species.

Interestingly, regardless of the initial mixture of grafted alkyl species on silica and silica-alumina, treatment with hydrogen at 150 °C tends to yield the same types of surface hydrides, although their proportions may vary. researchgate.net On both silica dehydroxylated at 800 °C and 500 °C, and on silica-alumina, the major surface hydride formed is the bis(hydrido)hafnium species, (≡SiO)₂Hf(H)₂. researchgate.net However, when starting with the predominantly bis-grafted species on silica dehydroxylated at 200 °C, the subsequent hydrogenolysis preferentially forms the monohydride species, (≡SiO)₃Hf(H). researchgate.net This indicates that the initial structure of the grafted organometallic precursor, which is dictated by the support morphology and acidity, has a direct influence on the final structure of the catalytically active hydride sites.

The following table outlines the major hafnium hydride species formed after hydrogenolysis of the grafted complexes on different supports.

| Support | Initial Grafted Species | Major Surface Hydride after H₂ Treatment |

| SiO₂-(800) | Primarily [(≡SiO)Hf(CH₂tBu)₃] | (≡SiO)₂Hf(H)₂ |

| SiO₂-(500) | [(≡SiO)Hf(CH₂tBu)₃] and [(≡SiO)₂Hf(CH₂tBu)₂] | (≡SiO)₂Hf(H)₂ |

| SiO₂-(200) | Primarily [(≡SiO)₂Hf(CH₂tBu)₂] | (≡SiO)₃Hf(H) |

| SiO₂-Al₂O₃-(500) | [(≡SiO)Hf(CH₂tBu)₃] and [(≡SiO)₂Hf(CH₂tBu)₂] | (≡SiO)₂Hf(H)₂ |

Concluding Remarks on Support Influence

Catalytic Reactivity and Applications of Tetrakis Neopentyl Hafnium Derived Systems

Polyolefin Hydrogenolysis Catalysis Mediated by Supported Hafnium Species

Systems derived from tetrakis(neopentyl)hafnium, particularly when supported on acidic materials like sulfated alumina (B75360) (AlS), form highly active single-site catalysts for the hydrogenolysis of polyolefins. chemrxiv.orgnorthwestern.edu The process involves the chemisorption of the this compound precursor onto the highly Brønsted acidic sulfated alumina, creating cationic electrophilic group IV metal hydrides. chemrxiv.orgnorthwestern.edu These supported catalysts are effective in the chemical recycling of polyolefin waste, converting it into valuable lighter hydrocarbons such as fuels and waxes. chemrxiv.org

The catalytic cycle for polyolefin hydrogenolysis mediated by supported hafnium species begins with the formation of an active hafnium hydride on the sulfated alumina support (AlS/HfH₂). chemrxiv.org This species reacts with the polyolefin chain in a concerted step involving a four-membered cyclic transition state, leading to the elimination of a hydrogen molecule and the formation of a hafnium-alkyl bond. chemrxiv.org

σ-bond metathesis: The active hafnium-hydride reacts with a C-H bond in the polymer chain.

β-alkyl elimination: The resulting hafnium-polymeryl species undergoes C-C bond cleavage, releasing a shorter polymer chain with a terminal olefin.

Hydrogenation: The hafnium-hydride is regenerated, and the olefinic product is hydrogenated under the reaction conditions. nih.gov

This mechanism contrasts with pathways involving σ-bond metathesis as the primary C-C cleavage step, which is more common in other systems. nih.gov

Supported hafnium catalysts derived from this compound demonstrate high activity in the depolymerization of a variety of polyolefins, including commercial polyethylenes, isotactic polypropylene (B1209903), and post-consumer plastic waste. chemrxiv.orgnorthwestern.edu The catalytic activity is influenced by reaction temperature, with activity increasing up to 200 °C. chemrxiv.org

A key feature of the hafnium-based system is its selectivity towards liquid and wax-like hydrocarbon products. chemrxiv.orgnorthwestern.edu Even at elevated temperatures of 200 °C, the selectivity for liquid products can remain above 70%. chemrxiv.org This makes the hafnium catalyst particularly suitable for upcycling polyolefin waste into valuable chemical feedstocks rather than gaseous products. chemrxiv.org The system is capable of hydrogenolyzing various feedstocks, including high-density polyethylene (B3416737) (HDPE) and isotactic polypropylene (i-PP). chemrxiv.org

| Polyolefin Substrate | Catalyst | Temperature (°C) | Turnover Frequency (mol CH₂·mol M⁻¹·h⁻¹) | Liquid Product Selectivity (%) |

|---|---|---|---|---|

| PECO1 (1-octene-ethylene copolymer) | AlS/HfNp₂ | 150 | 4,300 | >70 |

| PECO1 (1-octene-ethylene copolymer) | AlS/HfNp₂ | 200 | 13,400 | >70 |

| HDPE Milk Jug | AlS/HfNp₂ | 150 | 1,800 | - |

| Isotactic Polypropylene (i-PP) | AlS/HfNp₂ | 150 | 1,500 | - |

Data sourced from ChemRxiv. chemrxiv.org

The thermal stability of the supported group IV catalysts under hydrogenolysis conditions follows the trend Hf ≈ Zr > Ti. chemrxiv.orgnorthwestern.edu The supported hafnium catalyst demonstrates good thermal stability, but its activity begins to decline at temperatures above 200 °C, with significant degradation suggested between 200 and 250 °C. chemrxiv.org

While specific deactivation studies on this particular hafnium system are limited, general mechanisms for related metal-catalyzed hydrogenolysis processes include:

Thermal Degradation: As observed, high temperatures can lead to the degradation of the active catalytic sites. chemrxiv.org

Coke Deposition: The formation of carbonaceous deposits can block active sites. mdpi.com

Metal Leaching: The active metal component can be lost from the support, particularly in liquid-phase reactions. mdpi.comresearchgate.net

Sintering: Metal particles can agglomerate at high temperatures, reducing the number of active sites. mdpi.com

Site Blocking: Impurities in the feed, such as chloride, or undesired reaction byproducts can bind strongly to the catalytic sites, inhibiting their activity. researchgate.netnih.gov

Effective regeneration, such as calcination, can sometimes restore the activity of deactivated catalysts in similar systems. acs.org

When comparing the catalytic performance of supported hafnium species with their zirconium and titanium analogues derived from the corresponding tetrakis(neopentyl) precursors, distinct differences in activity and selectivity are observed.

Activity: The turnover frequencies for polyolefin hydrogenolysis generally follow the trend Zr > Hf > Ti. chemrxiv.orgnorthwestern.edu Zirconium-based catalysts can exhibit turnover frequencies as high as 36,300 mol (CH₂ units)·mol (Zr)⁻¹·h⁻¹ at 200°C. chemrxiv.orgnorthwestern.edu

Thermal Stability: Hafnium and zirconium catalysts show comparable and superior thermal stability compared to the titanium analogue (Hf ≈ Zr > Ti). chemrxiv.orgnorthwestern.edu

Selectivity: A significant difference lies in the product distribution. The hafnium catalyst consistently favors the production of wax-like and liquid hydrocarbons. chemrxiv.orgnorthwestern.edu In contrast, the product selectivity of the zirconium catalyst can be tuned between gaseous and liquid products depending on the reaction conditions. chemrxiv.orgnorthwestern.edu This makes the hafnium system potentially more selective for upcycling applications where liquid products are desired.

| Catalyst (M in AlS/MNp₂) | Turnover Frequency at 200°C (mol CH₂·mol M⁻¹·h⁻¹) | Product Selectivity | Approximate Thermal Stability |

|---|---|---|---|

| Hafnium (Hf) | 13,400 | Favors wax-like and liquid products | High |

| Zirconium (Zr) | 36,300 | Tunable between gases and liquids | High |

| Titanium (Ti) | Lower than Hf and Zr | - | Lower |

Comparative data for PECO1 substrate sourced from ChemRxiv and Northwestern Scholars. chemrxiv.orgnorthwestern.edu

Olefin Polymerization and Oligomerization Catalysis

In addition to their role in polymer deconstruction, complexes derived from this compound are precursors to active catalysts for olefin polymerization and oligomerization. These catalyst systems, often involving well-defined single-site complexes, have been instrumental in producing polyolefins with specific properties. researchgate.netnih.gov

The initiation of olefin polymerization using hafnium precursors typically requires activation to generate a cationic, electrophilic metal center, which is the active species for catalysis. researchgate.netdigitellinc.com This is commonly achieved by reacting the hafnium complex with a co-catalyst or activator. For instance, protonolysis of a trimethyl hafnium complex with a Brønsted acid like [HN(CH₃)(C₁₈H₂₇)][B(C₆F₅)₄] produces a cationic hafnium dimethyl complex that is a competent polymerization catalyst. digitellinc.com

Once the active cationic species is formed, the polymerization proceeds through a chain-growth mechanism involving two key steps:

Initiation/Propagation: An olefin monomer coordinates to the vacant site on the cationic hafnium center. This is followed by the migratory insertion of the coordinated olefin into the hafnium-alkyl (or growing polymer chain) bond. This process repeats, leading to the growth of the polymer chain. digitellinc.com

In some specialized systems, the mechanism can be more complex. For certain pyridyl-amide hafnium catalysts, a unique initiation mechanism has been proposed where the hafnium alkyl cation first undergoes monomer insertion into a Hf-aryl bond of the ligand itself. nih.gov This event permanently modifies the ligand, generating new, highly active catalyst species. nih.gov When multiple monomers are present, this can lead to the formation of a plurality of catalyst isomers, resulting in polymers with broad or bimodal molecular weight distributions. nih.govrsc.org This highlights how the initiation pathway can be intricately linked to the ligand structure and reaction conditions.

Fundamental Reaction Mechanisms and Elementary Steps

Thermal Decomposition Pathways of Tetrakis(neopentyl)hafnium

The thermal treatment of this compound, particularly when grafted onto a support like silica (B1680970), initiates a series of complex intramolecular reactions leading to the formation of various hydrocarbon products. The decomposition mechanism involves both unimolecular and potentially bimolecular steps.

Unimolecular Elimination Mechanisms (e.g., γ-Hydrogen Abstraction)

When the surface-grafted species (≡SiO)Hf(CH₂C(CH₃)₃)₃ is subjected to thermal treatment, the primary decomposition pathway is initiated by a unimolecular elimination step. This process involves a γ-hydrogen abstraction from one of the neopentyl ligands. The mechanism suggests a sequence of γ-hydrogen eliminations which result in the formation and release of neopentane (B1206597) as a volatile product researchgate.net. This initial step is crucial as it creates a more unsaturated and reactive hafnium center on the surface, which can then undergo further reactions.

Bimolecular Pathways and Volatile Product Formation

Following the initial unimolecular elimination, subsequent reaction steps lead to the formation of other volatile organic products. The mechanism proceeds through a β-methyl transfer, which results in the formation of isobutene and a hafnium-methyl species ([Hf]−Me) researchgate.net. The isobutene can then be reinserted into the hafnium-methyl bond, leading to the formation of isopentene and a hafnium-hydride species ([Hf]−H) researchgate.net. Thermal treatment of the surface species leads to the successive evolution of neopentane, isobutene, and isobutane, along with other alkanes from C1 to C5 researchgate.net.

| Product | Proposed Formation Pathway |

|---|---|

| Neopentane | γ-Hydrogen Elimination |

| Isobutene | β-Methyl Transfer |

| Isobutane | Further surface reactions |

| Isopentene | Reinsertion of isobutene into [Hf]–Me bond |

Mechanistic Studies of Hydrogenolysis at Hafnium Centers

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, at hafnium-alkyl centers is a key process in various catalytic applications. Understanding the elementary steps, such as β-alkyl elimination and hydrogen activation, is critical.

Elucidation of β-Alkyl Elimination Steps

While this compound itself cannot undergo β-hydride elimination, the related process of β-alkyl elimination is a fundamentally important, though less common, reaction. This reaction involves the cleavage of a C-C bond rather than a C-H bond at the β-position of the alkyl ligand. Computational studies on theoretical hafnium complexes (X₂HfR⁺) have investigated the competition between β-methyl and β-hydrogen migration sci-hub.se. These calculations revealed a thermodynamic preference for β-methyl elimination over β-hydride elimination, highlighting the feasibility of this pathway at hafnium centers under certain conditions sci-hub.se. Imparting selectivity for β-alkyl elimination over the more common β-hydride pathway is a significant challenge, but early transition metals like hafnium are considered promising candidates for mediating such reactions sci-hub.se.

Hydrogen Activation and Reactivity with Hafnium-Alkyl Bonds

The activation of molecular hydrogen is a prerequisite for hydrogenolysis. While detailed studies on the direct hydrogenolysis of this compound are not extensively documented, the reactivity of related systems provides insight. For instance, controlled hydrogenolysis of a tris(neopentyl)zirconium surface complex, an analogue to hafnium, has been shown to produce silica-anchored zirconium hydride complexes researchgate.net. This suggests that hafnium-neopentyl bonds can react with H₂ to form hafnium hydrides and neopentane. The reaction of tetrakis(dimethylamide)hafnium with silanes (as an H₂ surrogate) has been studied, yielding unusual amide hydride complexes, demonstrating the capability of four-coordinate hafnium complexes to activate X-H bonds (where X = Si) and undergo ligand exchange to form Hf-H bonds nih.gov.

Ligand Scission and Exchange Processes Relevant to Reactivity

Ligand scission (bond breaking) and exchange are elementary processes that dictate the reactivity and stability of organometallic complexes. In the context of this compound, these processes are involved in its synthesis, decomposition, and reactions with other reagents.

The reaction of a heterobimetallic complex derived from this compound, [Hf(Np)₃(μ-H)₃IrCp*] (where Np = neopentyl), with neopentyl lithium illustrates a clear ligand exchange or displacement process acs.org. The treatment results in the nucleophilic addition of a neopentyl group to the hafnium center, which restores the starting this compound complex and displaces the iridium fragment acs.org. This demonstrates the dynamic nature of the hafnium-neopentyl bond and its susceptibility to exchange with external alkylating agents.

Reactivity with Dihydrogen

The reaction of this compound with dihydrogen is most effectively studied when the complex is supported on a surface, such as silica. The surface-grafted species, primarily tris(neopentyl)hafnium supported on silica, [(≡SiO)Hf(CH₂tBu)₃], exhibits notable reactivity towards H₂.

The process, known as hydrogenolysis, involves the cleavage of the hafnium-carbon bonds and the formation of hafnium-hydride bonds. The reaction proceeds in a stepwise manner, with the nature of the final product being highly dependent on the reaction temperature. researchgate.netresearchgate.net

At temperatures at or below 100 °C, the reaction of the surface-supported tris(neopentyl)hafnium complex with dihydrogen leads to the formation of a stable hafnium neopentyl dihydride species, specifically [(≡SiO)Hf(CH₂tBu)(H)₂] researchgate.net. In this step, two of the neopentyl ligands are replaced by hydride ligands.

As the temperature is increased to a range of 100 °C to 200 °C, the remaining neopentyl group can be cleaved, leading to further hydrogenolysis. This results in the formation of different surface hydride species. The predominant product observed under these conditions is bis(siloxy)dihydridohafnium, (≡SiO)₂Hf(H)₂. researchgate.net In cases where the silica surface has a higher density of hydroxyl groups (from lower dehydroxylation temperatures), the formation of tris(siloxy)hydridohafnium, (≡SiO)₃Hf(H), is favored researchgate.net.

The elementary steps can be summarized as a sequence of C-H bond-forming reductive eliminations and H-H bond-breaking oxidative additions at the hafnium center.

Table 1: Products of Hydrogenolysis of Silica-Supported Hafnium Neopentyl Species

| Precursor | Temperature | Major Product(s) |

|---|---|---|

| [(≡SiO)Hf(CH₂tBu)₃] | ≤ 100 °C | [(≡SiO)Hf(CH₂tBu)(H)₂] |

| [(≡SiO)Hf(CH₂tBu)₃] | 150 °C | (≡SiO)₂Hf(H)₂ |

Interaction with Surface Functional Groups

This compound readily reacts with surface functional groups, particularly the silanol (B1196071) (Si-OH) groups present on the surface of silica (SiO₂). This interaction is a key step in generating well-defined, single-site catalysts. The reaction involves the protonolysis of a hafnium-neopentyl bond by a surface hydroxyl group, leading to the elimination of neopentane and the grafting of the hafnium complex onto the silica surface researchgate.net.

The structure of the resulting surface organometallic species is highly dependent on the hydroxylation state of the silica surface, which is controlled by the temperature at which the silica is pre-treated (dehydroxylated).

On Silica Dehydroxylated at High Temperatures (e.g., 800 °C): When this compound reacts with a silica surface that has been treated at 800 °C, most of the adjacent silanol groups are removed, leaving mainly isolated hydroxyl groups. This results in the formation of a single, well-defined monosiloxy surface species, [(≡SiO)Hf(CH₂tBu)₃] researchgate.netresearchgate.net.

On Silica Dehydroxylated at Lower Temperatures (e.g., 500 °C): A surface treated at 500 °C possesses a higher concentration of both isolated and geminal/vicinal silanol groups. The reaction of this compound with this surface yields a mixture of two species: the monosiloxy complex [(≡SiO)Hf(CH₂tBu)₃] and a bis-siloxy surface complex, [(≡SiO)₂Hf(CH₂tBu)₂], in a roughly 70:30 ratio researchgate.netresearchgate.net.

On Silica Dehydroxylated at 200 °C: At this lower temperature, the silica surface has a very high density of hydroxyl groups. The reaction predominantly forms the bis-siloxy species, [(≡SiO)₂Hf(CH₂tBu)₂], accounting for up to 90% of the surface complexes researchgate.net.

The elementary step for the formation of the monosiloxy species is a straightforward protonolysis: (≡SiOH) + Hf(CH₂tBu)₄ → (≡SiO)Hf(CH₂tBu)₃ + C(CH₃)₄

For the bis-siloxy species, the reaction proceeds further: 2(≡SiOH) + Hf(CH₂tBu)₄ → (≡SiO)₂Hf(CH₂tBu)₂ + 2C(CH₃)₄

Table 2: Surface Species from Reaction of Hf(CH₂tBu)₄ with Silica

| Silica Pre-treatment Temp. | Surface Hydroxyl Density | Major Surface Species | Minor Surface Species |

|---|---|---|---|

| 800 °C | Low (isolated OH) | [(≡SiO)Hf(CH₂tBu)₃] | None |

| 500 °C | Medium | [(≡SiO)Hf(CH₂tBu)₃] | [(≡SiO)₂Hf(CH₂tBu)₂] |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Tetrakis(neopentyl)hafnium Systems

Density Functional Theory has become a primary computational method for studying large systems, including transition-metal complexes and their reactions on surfaces. It offers a balance between computational cost and accuracy, making it well-suited for elucidating the complex interactions of this compound.

DFT calculations have been pivotal in mapping out the reaction pathways for the thermal decomposition of this compound when grafted onto silica (B1680970) surfaces. When the molecule reacts with a silica surface, it forms species such as (≡SiO)Hf(CH₂tBu)₃. researchgate.net Computational studies have explored the subsequent thermal treatment of these surface-bound species, identifying key reaction steps and their associated energetics.

The proposed decomposition mechanism involves a sequence of elementary steps:

γ-Hydrogen Elimination : This process involves the abstraction of a hydrogen atom from the γ-carbon of a neopentyl ligand, leading to the formation and elimination of a neopentane (B1206597) molecule.

β-Methyl Transfer : Following the initial elimination, a β-methyl group from a remaining neopentyl ligand is transferred. This step results in the formation of isobutene and a hafnium-methyl ([Hf]−Me) species. researchgate.net

Reinsertion and Further Reactions : The newly formed isobutene can then be reinserted into the hafnium-methyl bond, leading to other products like isopentene and a hafnium-hydride ([Hf]−H) species. researchgate.net

DFT calculations are used to model the potential energy surface for this reaction sequence. By calculating the energies of the reactants, intermediates, transition states, and products, researchers can determine the activation energy for each step. The transition state structures, which represent the highest energy point along a reaction coordinate, are located and characterized, providing a detailed picture of the bond-breaking and bond-forming processes.

When this compound is supported on an oxide surface like silica, it forms well-defined, single-site active centers. DFT is employed to model the geometric and electronic structure of these grafted species. For instance, the reaction of this compound with silica can produce both monosiloxy (≡SiO)Hf(CH₂tBu)₃ and bisiloxy (≡SiO)₂Hf(CH₂tBu)₂ surface species, depending on the hydroxylation state of the silica. researchgate.net

Computational models of these surface sites, often validated by comparing calculated data with experimental results from techniques like Extended X-ray Absorption Fine Structure (EXAFS), provide key structural insights. researchgate.netresearchgate.net DFT studies comparing the silica-grafted hafnium complex with its zirconium analogue, (≡SiO)Zr(CH₂tBu)₃, have revealed important differences in their coordination spheres. researchgate.net The hafnium complex exhibits shorter metal-carbon (Hf−C) and metal-oxygen (Hf−O) bonds and a larger metal-carbon-carbon (Hf−Cα−Cβ) angle. researchgate.net These structural variations, summarized in the table below, are indicative of distinct electronic properties and greater steric crowding around the hafnium center.

| Structural Parameter | (≡SiO)Hf(CH₂tBu)₃ | (≡SiO)Zr(CH₂tBu)₃ | Reference |

|---|---|---|---|

| Metal-Carbon (M-C) Bond Length | Shorter | Longer | researchgate.net |

| Metal-Oxygen (M-O) Bond Length | Shorter | Longer | researchgate.net |

| M-Cα-Cβ Angle | Larger | Smaller | researchgate.net |

Ab Initio Molecular Orbital Calculations on Hafnium Tetraalkyl Complexes

While DFT is widely used, ab initio ("from the beginning") molecular orbital methods provide an alternative, often more computationally intensive, pathway to high accuracy. These methods solve the Schrödinger equation without relying on the empirical parameters sometimes used in other approaches.

Specific ab initio molecular orbital studies on the isolated this compound molecule are not extensively detailed in the literature. However, the principles of these calculations are broadly applied to systems containing heavy elements like hafnium. For instance, ab initio methods in the form of quantum molecular dynamics have been used to reconstruct the melting curve of elemental hafnium by calculating the mean-square displacement of ions. aps.org Such studies demonstrate the capability of ab initio approaches to handle the complex electronic structure of hafnium, which is necessary to accurately model its chemical behavior in tetraalkyl complexes. These methods are crucial for providing benchmark data against which faster methods like DFT can be validated.

Derivation of Mechanistic Insights from Computational Data

Computational data serves as a bridge between experimental observations and a fundamental understanding of reaction mechanisms. By analyzing calculated energies, geometries, and electronic structures, deep insights into chemical reactivity can be obtained.

By calculating the activation energy (the energy barrier of the transition state) for each step using DFT, a complete energy profile of the reaction can be constructed. The elementary step with the highest activation energy is predicted to be the rate-determining step. This computational prediction provides a specific, testable hypothesis for experimental kinetic studies to verify. Understanding the rate-determining step is critical for controlling the reaction, for example, by designing catalysts that lower the energy of that specific transition state.

The reactivity of a metal center is profoundly influenced by the steric bulk and electronic properties of its ligands. The four neopentyl groups in this compound are exceptionally bulky, creating significant steric crowding around the hafnium atom.

Computational analysis allows for the separation and quantification of these effects. Comparison of the geometries of silica-supported hafnium and zirconium neopentyl complexes shows that the structural differences point to a larger steric hindrance in the coordination sphere of the hafnium metal. researchgate.net Advanced computational techniques, such as the Activation Strain Model (ASM), can be combined with DFT to precisely parse the contributions of steric and electronic factors. mdpi.com This type of analysis deconstructs the activation energy into two main components:

Strain Energy : The energy required to deform the reactants from their equilibrium geometry into the geometry they adopt in the transition state. This term is directly related to steric hindrance.

Interaction Energy : The actual chemical interaction between the deformed reactants in the transition state, which is governed by electronic effects like orbital overlap and electrostatic interactions.

By applying such models, researchers can determine whether a reaction is controlled by the steric repulsion of the bulky neopentyl ligands or by the intrinsic electronic reactivity of the hafnium center. mdpi.com

Advanced Characterization Methodologies for Organohafnium Species

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of materials in the solid phase. It is particularly valuable for studying surface-anchored organometallic species where single-crystal X-ray diffraction is not feasible.

Multi-Dimensional and Multi-Nuclear Techniques (e.g., 1H DQ Solid-State NMR, 13C CPMAS NMR)

Multi-dimensional and multi-nuclear ssNMR techniques are employed to resolve complex structures and identify through-space and through-bond connectivities.

¹³C CPMAS NMR: Cross-polarization magic-angle spinning (CPMAS) NMR is a standard technique used to obtain high-resolution spectra of spin-½ nuclei like ¹³C in the solid state. For hafnium neopentyl species grafted onto silica (B1680970), ¹³C CPMAS NMR can distinguish between the different carbon environments within the neopentyl ligand (e.g., -CH₂- and -C(CH₃)₃).

¹H DQ Solid-State NMR: One-dimensional (1D) and two-dimensional (2D) ¹H double-quantum (DQ) solid-state NMR is particularly useful for probing proton proximities. This technique helps to understand the spatial arrangement of ligands around the hafnium center and their interaction with the support surface. researchgate.net It has been successfully used to characterize the transformation of silica-supported hafnium tris-neopentyl species into various hafnium hydrides. researchgate.net

While techniques like Rotational Echo Double Resonance (REDOR) are powerful for measuring heteronuclear distances (e.g., ¹³C-²⁹Si), specific applications of RESPDOR to Tetrakis(neopentyl)hafnium have not been detailed in available research.

Application to Surface-Anchored Hafnium Complexes

The reaction of this compound, Hf(CH₂tBu)₄, with silica (SiO₂) surfaces is a key method for preparing single-site catalysts. The nature of the resulting surface species depends on the hydration level of the silica, which is controlled by its dehydroxylation temperature.

Reaction with Silica: When Hf(CH₂tBu)₄ reacts with isolated silanol (B1196071) groups (≡Si-OH) on the silica surface, it grafts onto the support by releasing neopentane (B1206597). This results in the formation of well-defined surface organometallic species.

Characterized Species: Depending on the surface silanol density, one or two neopentyl ligands are displaced, leading to the formation of tris(neopentyl)hafnium ((≡SiO)Hf(CH₂tBu)₃) or bis(neopentyl)hafnium ((≡SiO)₂Hf(CH₂tBu)₂) surface complexes. Solid-state NMR spectroscopy is crucial for confirming the identity and structure of these grafted species. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. It is ideal for studying amorphous or highly dispersed systems, such as surface-supported catalysts. XAS is broadly divided into two regions: EXAFS and XANES.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

EXAFS provides quantitative information about the local atomic environment around the hafnium center, including bond distances, coordination numbers, and the identity of neighboring atoms.

For the silica-supported species (≡SiO)Hf(CH₂tBu)₃, EXAFS analysis has been instrumental. acs.org It allows for the clear distinction between the Hf-C bonds of the remaining neopentyl ligands and the newly formed Hf-O bond with the silica support. acs.org Subsequent reactions of this surface complex, for instance with dihydrogen to form hafnium hydrides, can be followed by EXAFS to track changes in the hafnium coordination sphere, such as the replacement of neopentyl ligands with hydride or additional siloxy groups from the surface. acs.org

| Parameter | Description | Typical Value (Å) |

| Hf-C Distance | The bond length between the hafnium center and the carbon atom of the neopentyl ligand. | ~2.2 |

| Hf-O Distance | The bond length between the hafnium center and the oxygen atom of the silica support. | ~1.9 |

This table presents typical bond distance values derived from EXAFS data for hafnium complexes.

X-ray Absorption Near-Edge Structure (XANES) Characterization

The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom (hafnium in this case). illinois.eduxrayabsorption.org The energy and shape of the absorption edge can be used as a "fingerprint" to identify the chemical state of the hafnium center. xrayabsorption.org For organohafnium complexes, XANES can confirm the formal oxidation state (typically Hf(IV)) and provide insights into the symmetry of the coordination environment (e.g., tetrahedral or distorted tetrahedral). illinois.eduxrayabsorption.org This is achieved by analyzing pre-edge features and the position of the absorption edge, which shifts to higher energy with an increasing oxidation state. xrayabsorption.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Analysis

DRIFTS is a powerful infrared spectroscopy technique for studying solid samples, particularly for in-situ monitoring of reactions on the surface of a catalyst or support material. acs.orgresearchgate.net It is highly sensitive to surface species and provides information about the vibrational modes of adsorbed molecules and the functional groups present on the support.

In the context of this compound, DRIFTS is used to monitor the grafting process onto silica by observing the disappearance of the sharp O-H stretching band of isolated silanols and the appearance of C-H stretching bands corresponding to the neopentyl ligands. Furthermore, the technique is invaluable for studying the subsequent reactivity of the surface-anchored hafnium complex. For example, upon reaction with hydrogen, the appearance of new bands in the hydride region (around 1950-2150 cm⁻¹) can be observed, confirming the formation of Hf-H species. acs.org

Synergistic Integration of Spectroscopic and Computational Data

The comprehensive characterization of organohafnium species, such as this compound, is significantly enhanced by the synergistic integration of experimental spectroscopic techniques with theoretical computational methods. This combined approach provides a more detailed and accurate understanding of molecular structure, bonding, and dynamics than either methodology could achieve alone. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable experimental data on the local chemical environment and vibrational modes, respectively. In parallel, computational methods, particularly Density Functional Theory (DFT), allow for the theoretical prediction of these spectroscopic parameters, facilitating a deeper interpretation of the experimental results.

The synergy arises from the iterative process of comparing theoretical predictions with experimental observations. Discrepancies between calculated and measured data can prompt a re-evaluation of the theoretical model or a more detailed examination of the experimental conditions, leading to a refined understanding of the molecule's properties. Conversely, a strong correlation between computational and spectroscopic results provides a high degree of confidence in the structural assignment and the underlying theoretical model.

For a molecule like this compound, DFT calculations can predict key parameters that are directly comparable to experimental spectra. For instance, theoretical calculations can provide optimized molecular geometries, from which bond lengths and angles can be determined. These structural parameters are fundamental to understanding the steric and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Chemistry

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of the hydrogen and carbon atoms in the neopentyl ligands.

Computational chemistry, specifically DFT, can be employed to calculate the theoretical NMR chemical shifts. By comparing the calculated shifts with the experimental spectrum, a definitive assignment of the resonances can be achieved. This is particularly useful in complex molecules where signal overlap or ambiguity may occur. The process involves optimizing the molecular geometry of this compound using a suitable level of theory and basis set, followed by the calculation of NMR shielding tensors. These tensors are then converted into chemical shifts, which can be directly compared with experimental data.

Table 1: Hypothetical Comparison of Experimental and DFT-Calculated NMR Chemical Shifts for this compound This table is illustrative and based on typical values for neopentyl ligands, as specific experimental and computational data for this compound is not widely published.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

|---|---|---|---|

| ¹H | Value A | Value X | Hf-CH₂ -C(CH₃)₃ |

| ¹H | Value B | Value Y | Hf-CH₂-C(CH₃ )₃ |

| ¹³C | Value C | Value Z | Hf-C H₂-C(CH₃)₃ |

| ¹³C | Value D | Value W | Hf-CH₂-C (CH₃)₃ |

Vibrational Spectroscopy and Theoretical Modeling

Theoretical vibrational frequency calculations using DFT can be performed on the optimized geometry of the molecule. The calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be compared with the experimental IR and Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions. Furthermore, computational methods can predict the IR and Raman intensities of these bands, which can be invaluable in interpreting the experimental spectra, especially in cases of overlapping bands.

Table 2: Illustrative Assignment of Key Vibrational Modes for this compound Based on a Synergistic Approach This table is a representative example, as detailed experimental and computational vibrational data for this specific compound is not readily available.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(Hf-C) | ~500-600 | Calculated Value 1 | Hafnium-Carbon stretching |

| ν(C-H) | ~2800-3000 | Calculated Value 2 | C-H stretching in neopentyl groups |

| δ(CH₂) | ~1400-1500 | Calculated Value 3 | Methylene (B1212753) scissoring |

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Tetrakis(neopentyl)hafnium

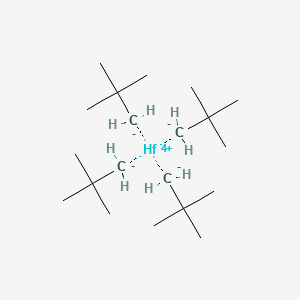

This compound, with the chemical formula Hf(CH₂C(CH₃)₃)₄, is a homoleptic tetraalkyl hafnium complex. Structurally, the hafnium center is coordinated to four neopentyl ligands, arranged in a pseudo-tetrahedral geometry. researchgate.net The steric bulk of the neopentyl groups significantly influences the compound's reactivity and stability.

Key structural parameters include Hf-C bond distances that range from 2.210 Å to 2.227 Å. researchgate.net Spectroscopic characterization, though not extensively detailed in publicly available literature, would fundamentally rely on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm the molecular structure and purity. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the methylene (B1212753) (-CH₂-) and tert-butyl (-C(CH₃)₃) protons of the neopentyl ligands.

The thermal stability of this compound has been investigated, particularly in the context of its interaction with surfaces. When subjected to thermal treatment, the compound decomposes through a proposed mechanism involving γ-hydrogen elimination to form neopentane (B1206597), followed by β-methyl transfer to yield isobutene and a methyl-hafnium species. researchgate.net Further reactions can lead to the formation of isobutane. researchgate.net This decomposition pathway highlights the reactivity of the hafnium-carbon bond at elevated temperatures.

In terms of chemical reactivity, the interaction of this compound with silica (B1680970) surfaces has been studied. It reacts with surface silanol (B1196071) groups to form surface-grafted organometallic species. researchgate.net

Emerging Research Avenues and Unexplored Potentials

While the fundamental chemistry of this compound has been touched upon, its potential applications remain largely unexplored in readily accessible scientific literature. A significant research avenue would be the detailed investigation of its catalytic properties. While organohafnium compounds are known to be active in olefin polymerization, specific data on the performance of this compound as a catalyst or precatalyst, including its activity, selectivity, and the properties of the resulting polymers, is not widely reported. Future studies could focus on activating this compound with various co-catalysts to explore its potential in producing polyolefins with specific characteristics.

Another area of potential interest is its use as a precursor for the deposition of hafnium-containing thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The volatility and thermal decomposition behavior of this compound could make it a candidate for these techniques, which are crucial in the semiconductor industry for fabricating high-k dielectric layers. However, the current literature predominantly focuses on other hafnium precursors, such as tetrakis(ethylmethylamido)hafnium (TEMAH) and tetrakis(dimethylamido)hafnium (TDMAH). mocvd-precursor-encyclopedia.deharvard.edu Systematic studies are needed to evaluate the suitability of this compound for CVD and ALD, including deposition rates, film purity, and electrical properties.

Further detailed spectroscopic and crystallographic studies would also be beneficial to provide a more complete picture of its molecular and electronic structure. Elucidating reaction mechanisms with a wider range of substrates would also contribute to a more comprehensive understanding of its chemical behavior.

Broader Impact and Future Developments in Organohafnium Catalysis

The study of specific organohafnium compounds like this compound contributes to the broader field of organometallic chemistry and catalysis. Understanding the structure-property relationships in these compounds can guide the rational design of new, more efficient catalysts. The development of novel organohafnium catalysts continues to be a significant goal, with potential impacts on the production of advanced polymeric materials with tailored properties.

Future developments in organohafnium catalysis are likely to focus on several key areas:

Ligand Design: The synthesis of new ligands to fine-tune the electronic and steric environment around the hafnium center, thereby controlling catalytic activity and selectivity.

Asymmetric Catalysis: The development of chiral organohafnium catalysts for enantioselective transformations, which are of great importance in the synthesis of pharmaceuticals and fine chemicals.

Mechanistic Insights: The use of advanced computational and spectroscopic techniques to gain a deeper understanding of catalytic cycles, which can inform the design of improved catalysts.

Sustainable Chemistry: The development of organohafnium catalysts that can operate under milder reaction conditions and utilize renewable feedstocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.